1,5-Dimethyl-9H-carbazole
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Overview
Description
1,5-Dimethyl-9H-carbazole is an organic compound belonging to the carbazole family, which consists of nitrogen-containing aromatic heterocyclic compounds Carbazoles are known for their unique structural properties, which include a fused tricyclic system with two benzene rings and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dimethyl-9H-carbazole can be synthesized through various methods, including:
Palladium-catalyzed reactions: These involve the use of palladium catalysts to facilitate the formation of carbazole derivatives from anilines and dihaloarenes.
Dehydrogenative cyclization: This method uses iridium catalysts and copper cocatalysts to cyclize 2-aminobiphenyls into carbazoles.
Electrochemical polymerization: This technique involves the polymerization of carbazole monomers under electrochemical conditions to produce polycarbazoles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed reactions due to their efficiency and high yield. The use of microwave irradiation and magnetically recoverable palladium nanocatalysts has also been explored to reduce reaction times and improve compatibility with various functional groups .
Chemical Reactions Analysis
Types of Reactions: 1,5-Dimethyl-9H-carbazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated or alkylated carbazole derivatives.
Scientific Research Applications
1,5-Dimethyl-9H-carbazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-9H-carbazole involves its interaction with various molecular targets and pathways:
Topoisomerase Inhibition: The compound binds to topoisomerase enzymes, preventing them from unwinding DNA during replication, which leads to cell cycle arrest and apoptosis in cancer cells.
Actin Dynamics Disruption: It interferes with the normal organization of the actin cytoskeleton, affecting cell motility and division.
Molecular Signaling Pathways: The compound influences pathways such as the P53 signaling pathway in cancer cells and the AKT pathway in neuroprotection.
Comparison with Similar Compounds
1,5-Dimethyl-9H-carbazole can be compared with other similar compounds in the carbazole family:
2,7-Dimethyl-9H-carbazole: Similar structure but with methyl groups at the 2 and 7 positions, leading to different electronic properties and applications.
3,6-Dimethyl-9H-carbazole:
5,8-Dimethyl-9H-carbazole: Methyl groups at the 5 and 8 positions, known for its anticancer activity.
Biological Activity
1,5-Dimethyl-9H-carbazole is a member of the carbazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes recent research findings, case studies, and experimental data regarding the biological activity of this compound.
Chemical Structure and Properties
This compound is characterized by a carbazole backbone with two methyl groups at the 1 and 5 positions. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound and its derivatives in cancer treatment. The compound exhibits significant cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity in Breast Cancer Cells
A study assessed the cytotoxic effects of various carbazole derivatives on breast cancer cell lines MDA-MB-231 and MCF-7. The findings indicated that certain derivatives showed strong antiproliferative activity:
Compound | IC50 (μM) | Cell Line | Remarks |
---|---|---|---|
1 | 43.45 ± 1.21 | MDA-MB-231 | Moderate activity |
2 | 8.19 ± 0.26 | MDA-MB-231 | Higher potency compared to compound 1 |
3 | 6.59 ± 0.68 | MDA-MB-231 | Significant cytotoxicity |
4 | 1.44 ± 0.97 | MDA-MB-231 | Most active; selective against cancer cells |
Compounds 3 and 4 were particularly noted for their ability to inhibit human topoisomerases I and II, which are critical for DNA replication and transcription in cancer cells. This inhibition leads to apoptosis, making these compounds promising candidates for further drug development in targeted cancer therapies .
Antimicrobial Activity
The antimicrobial properties of carbazole derivatives have been extensively studied. Research indicates that this compound exhibits notable antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial effects of carbazole derivatives revealed their effectiveness against various pathogens:
Pathogen | Compound Tested | Growth Inhibition (%) at 64 µg/mL |
---|---|---|
Staphylococcus aureus | Compound 2 | >60% |
Candida albicans | Compound 4 | >60% |
Aspergillus flavus | Compound 1 | >65% |
The study demonstrated that these compounds significantly inhibited the growth of pathogenic microorganisms, suggesting their potential as therapeutic agents against infections .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, carbazole derivatives have shown promise in anti-inflammatory applications. A study focusing on various substituted carbazoles found that certain derivatives could effectively reduce inflammation markers in vitro.
The anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways. This suggests that carbazole derivatives may serve as lead compounds for developing new anti-inflammatory drugs .
Properties
CAS No. |
51640-60-9 |
---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1,5-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H13N/c1-9-5-4-8-12-13(9)11-7-3-6-10(2)14(11)15-12/h3-8,15H,1-2H3 |
InChI Key |
DEQROWVQAJBTMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC(=C3NC2=CC=C1)C |
Origin of Product |
United States |
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